molecular formula C10H9IN2O2 B8425380 3-(3-Iodobenzyl)imidazolidine-2,4-dione

3-(3-Iodobenzyl)imidazolidine-2,4-dione

Cat. No.: B8425380
M. Wt: 316.09 g/mol
InChI Key: XQLIDEWAZZWUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Iodobenzyl)imidazolidine-2,4-dione is a derivative of the imidazolidine-2,4-dione (hydantoin) scaffold, a heterocyclic structure widely explored in medicinal chemistry due to its versatility in drug design. The core imidazolidine-2,4-dione consists of a five-membered ring with two ketone groups at positions 2 and 2. Substitutions at the 3-position, such as the 3-iodobenzyl group in this compound, are critical for modulating biological activity, physicochemical properties, and receptor interactions.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

3-[(3-iodophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9IN2O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)

InChI Key

XQLIDEWAZZWUGP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Imidazolidine-2,4-dione Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings Reference
3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione C₁₁H₁₂N₂O₄ 236.2 Antidiabetic Demonstrated potent antidiabetic activity; structural analysis highlighted hydrogen bonding interactions critical for activity .
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione C₂₅H₃₁N₅O₃ 449.5 Antiarrhythmic, α1-Adrenergic Exhibited the strongest antiarrhythmic activity (Ki = 13.9 nM for α1-adrenoreceptors) in adrenaline-induced arrhythmia models .
3-(4-Methoxyphenyl)imidazolidine-2,4-dione C₁₀H₁₀N₂O₃ 206.2 N/A (Supplier data) Reported as a commercially available compound; no explicit activity data .
3-(3-Chloropropyl)imidazolidine-2,4-dione C₆H₉ClN₂O₂ 176.6 N/A (Supplier data) No biological data provided; structural simplicity suggests potential as an intermediate for further derivatization .
3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazolidine-2,4-dione C₁₁H₁₀Cl₂N₂O₃ 289.1 N/A Halogen-rich structure; dichlorophenyl group may enhance lipophilicity and CNS penetration .
Phenytoin derivatives (e.g., SB1-Ph) C₁₉H₁₅N₃O₂S 349.4 Anticonvulsant Schiff base derivatives of phenytoin showed additive anticonvulsant effects in seizure models .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Lipophilicity: Smaller derivatives like 3-(3-chloropropyl)imidazolidine-2,4-dione (MW = 176.6) may favor metabolic stability, while bulkier groups (e.g., iodobenzyl) could reduce oral bioavailability.

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